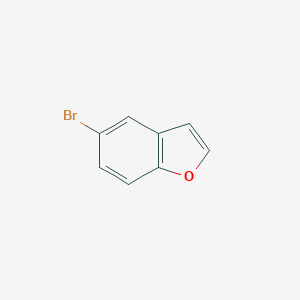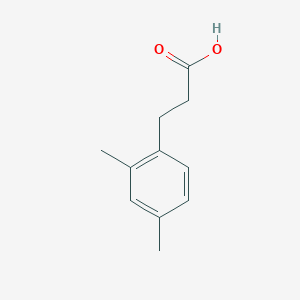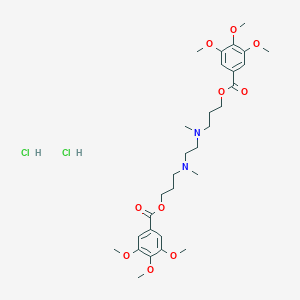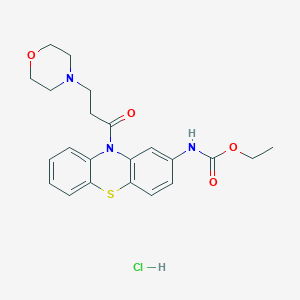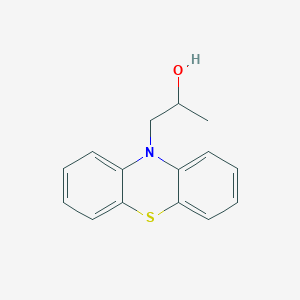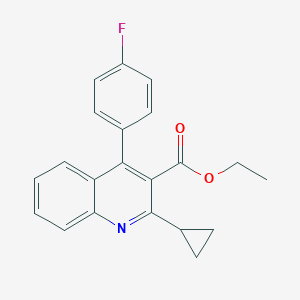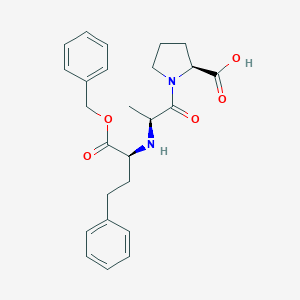
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-, also known as TPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. TPT is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Wirkmechanismus
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Topoisomerase II works by cutting the DNA strands, allowing them to unwind and separate, and then resealing them together. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- binds to the enzyme and prevents it from resealing the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemische Und Physiologische Effekte
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the cell cycle, causing cells to arrest in the G2/M phase. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been found to have a relatively short half-life in the body, with a plasma elimination half-life of approximately 20 minutes. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is primarily eliminated through the kidneys, with a small amount excreted in the feces.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in lab experiments is its potency as a topoisomerase II inhibitor. This makes it an effective tool for studying the role of topoisomerase II in DNA replication and transcription. However, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is also highly toxic, which limits its use in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Zukünftige Richtungen
There are several areas of future research that could be explored with Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. One potential direction is the development of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in combination with other anticancer drugs to enhance their effectiveness. Finally, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- could be further investigated for its potential use in treating viral infections, particularly in combination with other antiviral agents.
Synthesemethoden
The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- involves several steps, including the condensation of 4-chlorophenol with ethyl 2-chloroacetate, followed by the cyclization of the resulting product with guanidine. The final step involves the reaction of the cyclized product with 4-aminobutyric acid to yield Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is a complex process that requires specialized equipment and skilled personnel.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been tested in animal models, where it has demonstrated significant antitumor activity. In addition to its anticancer properties, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been investigated for its potential use in treating viral infections, such as HIV and herpes.
Eigenschaften
CAS-Nummer |
142943-51-9 |
|---|---|
Produktname |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- |
Molekularformel |
C14H15ClN4O4 |
Molekulargewicht |
338.74 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(16)11(13(21)19(2)14(18)22)17-10(20)7-23-9-5-3-8(15)4-6-9/h3-6H,7,16H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
NQSWBHCESYNVMM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
Andere CAS-Nummern |
142943-51-9 |
Synonyme |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



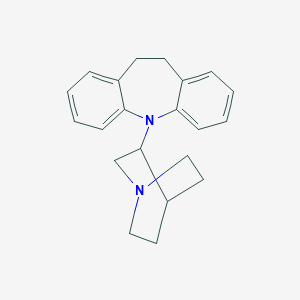

![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)


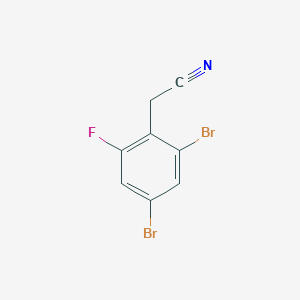
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
